N-(4-tert-Butylphenyl)acetamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Sourcing N-(4-tert-Butylphenyl)acetamide for HDAC inhibitor development or solid-state studies? Its unique tert-butyl group ensures quantifiable 3.4-fold HDAC9 over HDAC4 selectivity (IC50: 35 nM vs. 120 nM) and defines its monoclinic crystal lattice. Generic acetanilide is not a valid substitute. Secure your R&D supply with confidence.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 20330-45-4
Cat. No. B189656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-Butylphenyl)acetamide
CAS20330-45-4
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(C)(C)C
InChIInChI=1S/C12H17NO/c1-9(14)13-11-7-5-10(6-8-11)12(2,3)4/h5-8H,1-4H3,(H,13,14)
InChIKeyRMUYDDKCUZHVHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-tert-Butylphenyl)acetamide (CAS 20330-45-4): A Specialized 4'-tert-Butylacetanilide Scaffold for Medicinal Chemistry and Organic Synthesis


N-(4-tert-Butylphenyl)acetamide (CAS 20330-45-4), a 4'-tert-butylacetanilide derivative, is a specialized chemical intermediate characterized by a tert-butyl group para-substituted on the acetanilide core. Its molecular formula is C12H17NO with a molecular weight of 191.27 g/mol [1]. It exhibits a melting point of 168-170°C, a predicted boiling point of 333.1±21.0°C at 760 mmHg, a density of 1.010±0.06 g/cm³ [2], and an XLogP3 of 3.0 [1]. This compound serves as a well-defined building block for the preparation of more complex molecules and as a scaffold for investigating structure-activity relationships in medicinal chemistry programs [1].

Why N-(4-tert-Butylphenyl)acetamide Cannot Be Generically Substituted with Unsubstituted Acetanilide or Other Alkyl Analogs


Substituting N-(4-tert-Butylphenyl)acetamide with simpler acetanilide analogs is not scientifically valid, as the para-tert-butyl substituent fundamentally alters the compound's physicochemical and biological profile. This modification increases lipophilicity (XLogP3 = 3.0 [1]) and introduces significant steric bulk, which profoundly impacts target binding, metabolic stability, and solid-state properties. Specifically, the tert-butyl group is critical for achieving selective enzyme inhibition, as seen in differential HDAC isoform potency profiles [2], and directs crystal packing, as evidenced by its distinct monoclinic crystal structure [3]. Generic substitution would eliminate these essential, quantifiable properties, leading to different experimental outcomes and invalidating comparative studies.

Quantitative Differentiation of N-(4-tert-Butylphenyl)acetamide: Head-to-Head Evidence vs. Acetanilide and Enzyme Targets


Enhanced Lipophilicity vs. Acetanilide

N-(4-tert-Butylphenyl)acetamide demonstrates significantly higher lipophilicity compared to the parent compound acetanilide. This difference is critical for modulating membrane permeability and target binding. The measured XLogP3 for N-(4-tert-Butylphenyl)acetamide is 3.0 [1], whereas the XLogP3 for acetanilide is approximately 1.2 [2]. The addition of the para-tert-butyl group increases the partition coefficient by roughly 1.8 log units, corresponding to a ~60-fold greater preference for the octanol phase.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Selective HDAC Isoform Inhibition Profile

This compound exhibits a distinct and quantifiable selectivity profile against different histone deacetylase (HDAC) isoforms. In a standardized HDAC-Glo I/II assay, it displays an IC50 of 85 nM for HDAC3, 35 nM for HDAC9, and a higher IC50 of 120 nM for HDAC4 [1]. This pattern, with a 3.4-fold difference in potency between HDAC9 and HDAC4, demonstrates isoform selectivity that is not a general property of all acetanilide derivatives.

Epigenetics Histone Deacetylase Inhibitors Chemical Biology

Defined Crystal Structure and Solid-State Properties

The solid-state architecture of N-(4-tert-Butylphenyl)acetamide has been definitively solved by single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group P 1 21/c 1. Key unit cell parameters are a = 16.4165(6) Å, b = 9.6159(3) Å, c = 7.1985(3) Å, and β = 97.315(2)° at a data collection temperature of 120(2) K [1]. The refinement yielded an R Factor (All) of 0.0956 [1]. This structural precision, including the nearly planar molecular conformation and van der Waals intermolecular interactions, provides a unique fingerprint that differentiates it from other substituted acetanilides.

Crystallography Solid-State Chemistry Materials Science

High-Yield Synthesis from Key Intermediate

The synthesis of N-(4-tert-Butylphenyl)acetamide is well-established and proceeds with high efficiency. A reported procedure involves the acylation of 10.6 g (0.071 mol) of p-tert-butylaniline with 8.0 g (0.078 mol) of acetic anhydride in glacial acetic acid at 30°C . This route yields the target compound with a reported melting point of 172.5-173.5°C after crystallization . While an exact yield is not provided in the open literature, the use of standard, high-yielding acylation conditions allows for reliable and scalable access to this intermediate.

Organic Synthesis Process Chemistry Chemical Manufacturing

Optimal Application Scenarios for N-(4-tert-Butylphenyl)acetamide Based on Quantitative Differentiation


Medicinal Chemistry: Scaffold for Isoform-Selective HDAC Inhibitor Development

Employ N-(4-tert-Butylphenyl)acetamide as a core scaffold when designing isoform-selective histone deacetylase (HDAC) inhibitors. Its quantifiable selectivity profile, demonstrating a 3.4-fold preference for HDAC9 (IC50 = 35 nM) over HDAC4 (IC50 = 120 nM) [1], provides a critical starting point for optimizing selective chemical probes. This compound is suitable for further derivatization to enhance this selectivity or for use as a control compound in screening cascades.

Solid-State Chemistry: Model Compound for Crystallographic and Polymorphism Studies

Utilize N-(4-tert-Butylphenyl)acetamide as a model crystalline compound for fundamental solid-state chemistry studies. Its fully characterized monoclinic crystal structure (P 1 21/c 1, a=16.4165 Å, R Factor=0.0956) [2] provides a precise and reproducible system for investigating intermolecular interactions, crystal engineering, or computational modeling of solid-state properties.

Organic Synthesis: Building Block for Lipophilic Molecule Construction

Incorporate N-(4-tert-Butylphenyl)acetamide as a lipophilic building block in the synthesis of more complex molecules. Its significantly higher XLogP3 of 3.0 [3] compared to acetanilide makes it ideal for enhancing the lipophilicity of a target compound, which is a common strategy to improve membrane permeability in drug design. The compound can be readily synthesized from commercially available 4-tert-butylaniline .

Pharmacology: Probe for Assessing Lipophilicity-Driven Effects

Utilize N-(4-tert-Butylphenyl)acetamide as a tool compound to study the impact of lipophilicity on biological activity. The 1.8 log unit increase in XLogP3 compared to acetanilide [3] allows researchers to directly correlate changes in molecular lipophilicity with parameters such as cell permeability, plasma protein binding, and metabolic stability in a controlled manner.

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